molecular formula C24H22N2O4S2 B2657910 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941884-15-7

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2657910
CAS RN: 941884-15-7
M. Wt: 466.57
InChI Key: IAUGEEWLRNJIFG-UHFFFAOYSA-N
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Description

“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a chemical compound . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Photodynamic Therapy Applications

The compound's related derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for applications in photodynamic therapy. These derivatives exhibit useful properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimalarial and Antiviral Activity

Research on N-(phenylsulfonyl)acetamide derivatives has shown that they can react with nitrogen nucleophiles to produce compounds with in vitro antimalarial activity. These derivatives have also been investigated for their ADMET properties and theoretical calculations to explore their potential as COVID-19 drugs through computational calculations and molecular docking studies, revealing their potential in treating various diseases beyond their antimalarial capabilities (Fahim & Ismael, 2021).

Antitumor Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity against specific cancer cell lines. This research highlights the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Ligand Synthesis for Metal Complexation

The synthesis of compartmental ligands derived from acetazolamide and their complexation with metals such as cobalt(III) has been explored. These ligands and complexes are of interest for their structural and potential catalytic or therapeutic properties, illustrating the versatility of such compounds in creating complex structures with potential applications in chemistry and biology (Crane et al., 2004).

VEGF-A Inhibition for Antiproliferative Effects

The synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors have been investigated, showing promising antiproliferative effects through translational VEGF-A inhibition. Such compounds hold potential for cancer therapy by inhibiting pathways critical for tumor growth and proliferation (Prashanth et al., 2014).

Mechanism of Action

The key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-10-13-22-21(15-19)25-24(31-22)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUGEEWLRNJIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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